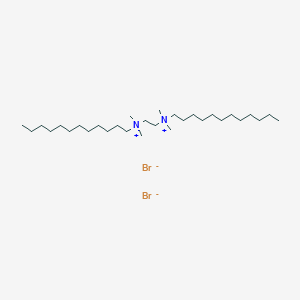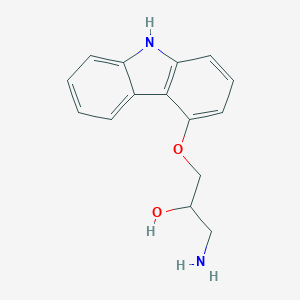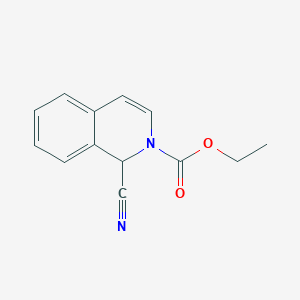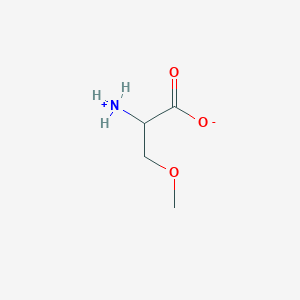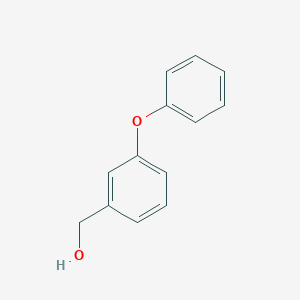
(3-苯氧基苯基)甲醇
概述
描述
Synthesis Analysis
The synthesis of compounds related to (3-Phenoxyphenyl)methanol involves various methods, including the use of methanol as a solvent and reactant. For instance, the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol is described, highlighting methanol's dual role as both a nucleophile and being oxidized to formaldehyde . Additionally, the synthesis of a complex molecule involving a phenoxyphenyl structure was achieved by treating a triazole with sodium methoxide .
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Phenoxyphenyl)methanol has been analyzed using techniques such as X-ray diffraction. For example, the structure of a co-crystalline of a chiral compound with methanol was confirmed by X-ray diffraction, which could be relevant to understanding the structural aspects of (3-Phenoxyphenyl)methanol . The crystal structure of another related compound with a phenoxyphenyl moiety was determined, providing insights into the dihedral angles and intermolecular hydrogen bonding that could be significant for (3-Phenoxyphenyl)methanol .
Chemical Reactions Analysis
The chemical reactions involving phenolic and methanolysis processes are relevant to the understanding of (3-Phenoxyphenyl)methanol. The methanolyses of aryl phosphates and phosphorothioates catalyzed by metal ions such as La3+ and Zn2+ have been studied, which could shed light on the reactivity of phenoxyphenyl compounds in the presence of methanol . Furthermore, the methanol-perturbed phenolysis of an optically active compound was investigated, revealing the mechanism and structure of intermediates that could be analogous to those formed during reactions of (3-Phenoxyphenyl)methanol .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Phenoxyphenyl)methanol are not directly reported in the provided papers, the studies do offer information on related compounds. For example, the crystal structure analysis provides data on the density and molecular geometry, which are important physical properties . The kinetic data from methanolysis reactions offer insights into the chemical reactivity and the influence of substituents on reaction rates, which are valuable for understanding the chemical properties of (3-Phenoxyphenyl)methanol .
科学研究应用
甲醇在生物膜和蛋白质脂质研究中的应用
甲醇被用作增溶剂来研究生物和合成膜中的跨膜蛋白/肽。研究表明,甲醇显著影响脂质动力学,影响大单层囊泡中脂质的转移和翻转动力学。这种对双层组成稳定性的影响对于细胞存活和蛋白质重构至关重要,强调了甲醇等溶剂在生物膜研究中的重要性 (Nguyen 等,2019 年).
甲醇在化学反应和溶剂化中的应用
由于甲醇的溶剂化特性与水相似,因此它被广泛用于化学反应中。SM8 和 SMD 模型已经过测试,用于预测甲醇中各种化合物的 pKa,突出了甲醇在理解和预测该溶剂中的化学反应中的作用 (Miguel 等,2014 年).
甲醇在抗氧化潜力研究中的应用
甲醇提取物用于评估各种物质的抗氧化潜力的研究中。例如,使用甲醇提取物及其衍生部分研究了 Monotheca buxifolia 果实的抗氧化潜力,突出了甲醇在提取和分析生物活性化合物中的重要性 (Jan 等,2013 年).
甲醇在高效液相色谱分析中的应用
甲醇用于高效液相色谱 (HPLC) 中,用于分析血浆中的羟基酪醇等化合物。这证明了甲醇在分析化学中的用途,特别是在提取和定量特定生物分子方面 (Ruíz-Gutiérrez 等,2000 年).
甲醇在化学合成中的应用
甲醇是各种化学合成中的关键反应物。例如,它用于通过金(I)催化的反应合成乙烯基硅烷,以及生物活性苯甲基-1,3-苯二氧并-5-醇的曼尼希碱衍生物。这些应用证明了甲醇作为有机化学中反应物的多功能性,以及它在创建复杂分子中的作用 (Horino 等,2006 年), (Jurd, 1985).
安全和危害
属性
IUPAC Name |
(3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANAERDZBAECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027756 | |
| Record name | 3-Phenoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Phenoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(3-Phenoxyphenyl)methanol | |
CAS RN |
13826-35-2 | |
| Record name | 3-Phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzylalcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

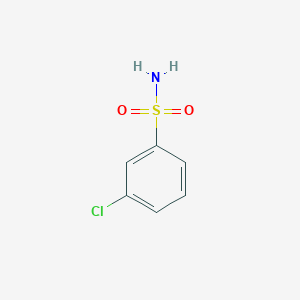
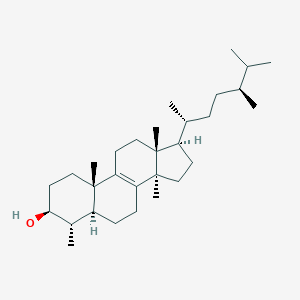
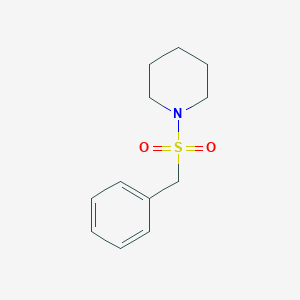
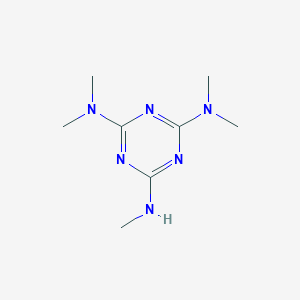
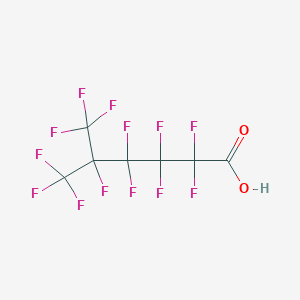
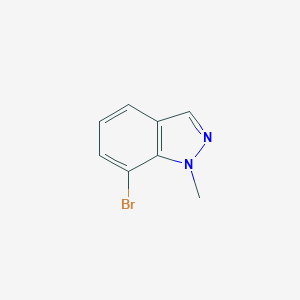
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
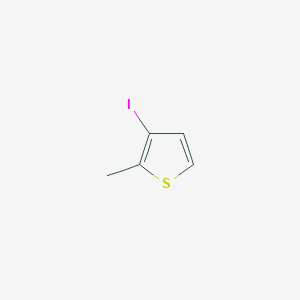
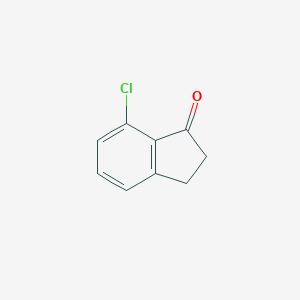
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
